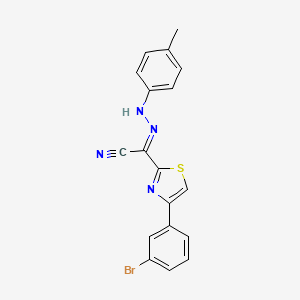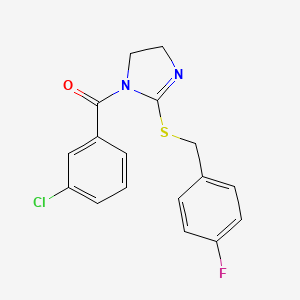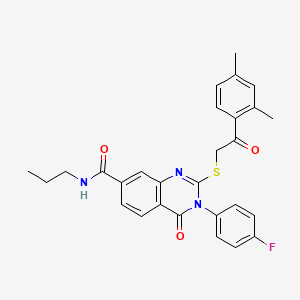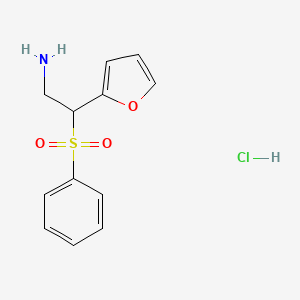
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole-based compounds, which have been found to exhibit a wide range of biological activities including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes such as cell division and DNA replication. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide have been studied in vitro and in vivo. This compound has been found to exhibit cytotoxic effects on cancer cells, leading to their death. Additionally, this compound has been found to exhibit antibacterial and antifungal effects, leading to the inhibition of bacterial and fungal growth. However, the exact biochemical and physiological effects of this compound require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide in lab experiments include its high purity and potential biological activities. This compound has been found to exhibit promising anticancer, antibacterial, and antifungal activities, making it a potential candidate for drug discovery and development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation of its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions related to the study of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide. One direction is the investigation of its potential as a new anticancer drug. Several studies have reported its ability to inhibit the growth of cancer cells, making it a potential candidate for further investigation. Another direction is the investigation of its potential as a new antibiotic. This compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, the investigation of its mechanism of action and biochemical and physiological effects requires further investigation.
Synthesemethoden
The synthesis of (2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide involves the reaction of 3-bromoaniline with 2-aminothiazole in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylaniline and cyanogen bromide to obtain the final product. This synthesis method has been reported in several scientific articles and has been found to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide has been found to exhibit promising biological activities, making it a potential candidate for drug discovery and development. Several scientific studies have reported the anticancer properties of this compound, showing its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4S/c1-12-5-7-15(8-6-12)22-23-16(10-20)18-21-17(11-24-18)13-3-2-4-14(19)9-13/h2-9,11,22H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUGRBNFZWZCBT-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(3-bromophenyl)-N-(4-methylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)

![3-(3-hydroxypropyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784188.png)



![(3Z)-6-Bromo-3-[6-bromo-1-(2-ethylhexyl)-2-oxoindol-3-ylidene]-1-(2-ethylhexyl)indol-2-one](/img/structure/B2784194.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B2784195.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2784204.png)
